N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide
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Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique structural and electronic properties . This compound, in particular, features a naphthalene moiety linked to a thiophene ring, which is further substituted with cyano and carboxamide groups. These structural elements contribute to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone (such as acetone) with elemental sulfur and a nitrile (such as malononitrile) under basic conditions.
Substitution Reactions: The thiophene ring is then subjected to substitution reactions to introduce the cyano and dimethyl groups at the 3 and 4,5 positions, respectively.
Coupling with Naphthalene: The substituted thiophene is then coupled with a naphthalene derivative, such as naphthalene-1-carboxylic acid, using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to form the final carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group, to form various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific electronic properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The cyano and carboxamide groups can form hydrogen bonds and other interactions with biological targets, influencing the compound’s activity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
- N’- (3-cyano-4,5-dimethylthiophen-2-yl)-N,N-dimethylmethanimidamide
Uniqueness
N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide is unique due to its specific combination of a naphthalene moiety with a substituted thiophene ring. This structure imparts distinct electronic and steric properties, making it valuable for specific applications in material science and medicinal chemistry. Its ability to undergo various chemical reactions also enhances its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C18H14N2OS |
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Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C18H14N2OS/c1-11-12(2)22-18(16(11)10-19)20-17(21)15-9-5-7-13-6-3-4-8-14(13)15/h3-9H,1-2H3,(H,20,21) |
InChI Key |
JOLLGDHIDYOFJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=CC=CC3=CC=CC=C32)C |
Origin of Product |
United States |
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